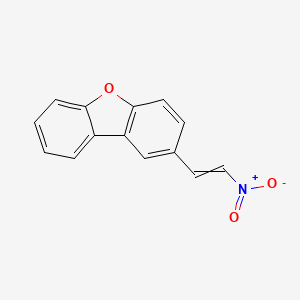

2-(2-Nitroethenyl)dibenzofuran

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-(2-nitroethenyl)dibenzofuran |

InChI |

InChI=1S/C14H9NO3/c16-15(17)8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)18-14/h1-9H |

InChI Key |

VOCFLFPOBKFSMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Nitroethenyl Dibenzofuran

Reactivity of the Nitroethenyl Group

The nitroethenyl group is the primary site of reactivity in 2-(2-nitroethenyl)dibenzofuran, largely due to the strong electron-withdrawing effect of the nitro group. This effect polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and prone to attack by nucleophiles.

Michael Addition Reactions

The polarized nature of the nitroethenyl group makes this compound an excellent Michael acceptor. rsc.org It is expected to react with a wide variety of nucleophiles in a conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Expected Michael Addition Reactions of this compound

| Nucleophile (Michael Donor) | Expected Product | Catalyst/Conditions |

|---|---|---|

| Thiols (e.g., Thiophenol) | 2-(1-Thiophenyl-2-nitroethyl)dibenzofuran | Base (e.g., Et3N) |

| Amines (e.g., Piperidine) | 2-(1-Piperidinyl-2-nitroethyl)dibenzofuran | Typically no catalyst needed |

Recent studies on similar compounds, such as 2-nitrobenzofurans, have shown that thiol-triggered tandem dearomative Michael addition/intramolecular Henry reactions can lead to the formation of complex sulfur-containing polyheterocyclic compounds. nih.govfigshare.com This suggests that this compound could undergo similar transformations with appropriate bifunctional nucleophiles.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions with Dipoles)

The electron-deficient double bond of the nitroethenyl group can participate in cycloaddition reactions with various dipoles. Of particular note are [3+2] cycloadditions, which provide a direct route to five-membered heterocyclic rings.

Expected [3+2] Cycloaddition Reactions of this compound

| Dipole | Expected Product Class |

|---|---|

| Azomethine Ylides | Pyrrolidine derivatives |

For instance, the reaction of 2-nitrobenzofuran (B1220441) with nonstabilized azomethine ylides has been shown to produce dearomatized cycloadducts in high yield and diastereoselectivity. nih.govresearchgate.netrsc.org It is therefore anticipated that this compound would react similarly with azomethine ylides, generated in situ from the corresponding N-(methoxymethyl)-N-(trimethylsilylmethyl)amines, to afford substituted pyrrolidines. nih.govresearchgate.netrsc.org Likewise, reaction with nitrile oxides, generated from oxime chlorides or nitroalkanes, is expected to yield isoxazoline (B3343090) derivatives. youtube.commdpi.comresearchgate.netmdpi.comresearchgate.net

Reduction Pathways to Nitroethyl and Aminoethyl Derivatives

The nitroethenyl group can be selectively reduced to either a nitroethyl or an aminoethyl group, providing pathways to saturated analogues with different functionalities.

The reduction of the carbon-carbon double bond without affecting the nitro group can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). sciencemadness.org This reaction would yield 2-(2-nitroethyl)dibenzofuran.

More vigorous reduction conditions are required to reduce the nitro group to an amine. A common method for the reduction of aromatic nitro compounds to their corresponding amines is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation, often reducing both the double bond and the nitro group simultaneously to yield 2-(2-aminoethyl)dibenzofuran. niscpr.res.inresearchgate.netlibretexts.orgleah4sci.com The use of sodium borohydride in combination with a transition metal salt, such as copper(II) chloride, has also been reported for the efficient one-pot reduction of β-nitrostyrenes to phenethylamines. nih.govresearchgate.net

Expected Reduction Products of this compound

| Reagent | Expected Major Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 2-(2-Nitroethyl)dibenzofuran |

| Catalytic Hydrogenation (H₂, Pd/C) | 2-(2-Aminoethyl)dibenzofuran |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Aminoethyl)dibenzofuran |

Nucleophilic and Electrophilic Reactivity Profiles

The nitroethenyl group imparts a distinct electrophilic character to the β-carbon of the double bond, making it the primary site for nucleophilic attack. This is the basis for the Michael addition reactions discussed previously. The α-carbon, while less reactive, can also exhibit some electrophilic character. The π-system of the double bond itself possesses nucleophilic character, although this is significantly diminished by the electron-withdrawing nitro group. This attenuated nucleophilicity means that electrophilic additions to the double bond are generally disfavored compared to nucleophilic conjugate additions.

Reactions Involving the Dibenzofuran (B1670420) Core

The dibenzofuran ring system is aromatic and can undergo electrophilic aromatic substitution. The presence of the 2-(2-nitroethenyl) substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Dibenzofuran System

The dibenzofuran nucleus is generally susceptible to electrophilic attack, with substitution occurring preferentially at the 2, 8, 3, and 7 positions. The presence of a substituent at the 2-position directs incoming electrophiles to other positions on the ring. The 2-(2-nitroethenyl) group is strongly electron-withdrawing and therefore deactivating. masterorganicchemistry.comyoutube.comyoutube.com In electrophilic aromatic substitution reactions, deactivating groups generally direct incoming electrophiles to the meta-positions relative to themselves. libretexts.org

For this compound, the nitroethenyl group at position 2 would be expected to direct incoming electrophiles primarily to positions 4 and 8, which are meta to the existing substituent.

Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(2-Nitroethenyl)-4-nitrodibenzofuran and 2-(2-Nitroethenyl)-8-nitrodibenzofuran |

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-(2-nitroethenyl)dibenzofuran and 8-Bromo-2-(2-nitroethenyl)dibenzofuran |

Palladium-Catalyzed Cross-Coupling Reactions at the Dibenzofuran Moiety

The dibenzofuran scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed at halogenated or metallated positions on the aromatic core. For a molecule like this compound, if a halogen atom were present on the dibenzofuran ring, it would serve as a handle for such transformations.

Several palladium-catalyzed methods have been developed for the synthesis and functionalization of dibenzofurans. organic-chemistry.orgorganic-chemistry.orgacs.org For instance, the Suzuki-Miyaura coupling of a halogenated dibenzofuran with a boronic acid or ester is a highly effective method for introducing new aryl or alkyl substituents. rsc.orgnih.gov Similarly, other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could be envisioned on a suitably functionalized this compound derivative.

Palladium-catalyzed C-H activation is another sophisticated strategy for the direct functionalization of the dibenzofuran core, avoiding the need for pre-installed leaving groups. acs.org These reactions can lead to the formation of new C-C or C-O bonds. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Dibenzofuran Synthesis and Functionalization

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Intramolecular C-H Cyclization | o-Diazonium salts of diaryl ethers | Pd(OAc)₂, ethanol (B145695), reflux | Dibenzofurans | organic-chemistry.org |

| Intramolecular C-O Cyclization | o-Iododiaryl ethers | Pd/C, ligand-free | Dibenzofurans | organic-chemistry.org |

| Phenol-Directed C-H Activation/C-O Cyclization | Phenols | Pd(0)/Pd(II), air | Substituted dibenzofurans | acs.org |

| Suzuki-Miyaura Coupling | Halogenated dibenzofurans, Aryl boronic acids | XPhos Pd G3 precatalyst | Arylated dibenzofurans | nih.gov |

| Direct C-H Arylation | Dibenzofuran, Bromo derivatives | Pd(II)/NHC catalyst (D1) | Arylated benzoxazoles (analogous) | rsc.org |

This table presents examples of palladium-catalyzed reactions on dibenzofuran systems, which are analogous to potential transformations on this compound.

Functional Group Interconversions on the Dibenzofuran Scaffold

Beyond palladium-catalyzed reactions, the dibenzofuran moiety can undergo various functional group interconversions. These transformations allow for the modification of substituents on the aromatic rings, which can be crucial for tuning the properties of the molecule or for subsequent synthetic steps.

Electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, are known to occur on dibenzofuran, although the regioselectivity can be influenced by the existing substituents. wikipedia.org For this compound, the nitroethenyl group would act as a deactivating group, directing incoming electrophiles to specific positions on the ring system.

Furthermore, functional groups introduced via cross-coupling or other means can be further manipulated. For example, a hydroxyl group can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions. An amino group, introduced via Buchwald-Hartwig amination, can be diazotized and converted to a variety of other functional groups. The synthesis of dibenzofuran α-amino acids from tyrosine derivatives highlights the feasibility of introducing and manipulating complex functional groups on the dibenzofuran scaffold. nih.gov

Cascade and Domino Reactions Incorporating this compound

The nitroethenyl group is a highly versatile functional group that can participate in a wide array of cascade or domino reactions. pageplace.debaranlab.org These reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions, offer a powerful strategy for the rapid construction of complex molecular architectures. baranlab.org The strong electron-withdrawing nature of the nitro group makes the double bond a potent Michael acceptor, initiating a cascade of subsequent reactions.

For this compound, a Michael addition of a suitable nucleophile to the β-carbon of the nitroethenyl group could trigger a sequence of intramolecular cyclizations or other transformations. The specific outcome would depend on the nature of the nucleophile and the reaction conditions. For instance, a cascade reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation or a hetero-Michael addition could lead to the formation of new heterocyclic rings fused to the dibenzofuran system.

Research on aryl nitroalkenes has demonstrated their utility in various cascade reactions, leading to the synthesis of complex heterocyclic structures. pageplace.denih.govrsc.org

Table 2: Examples of Cascade Reactions Involving Aryl Nitroalkenes

| Cascade Reaction Type | Reactants | Product Type | Reference |

| Michael addition/Cyclization | β-Nitrostyrenes and γ,δ-unsaturated β-ketoesters | Complex natural product precursors | pageplace.de |

| [3+2] Annulation | β-Nitroalkenes and 4-hydroxycoumarin | Furo[3,2-c]chromen-4-ones | researchgate.net |

| Reduction/Paal-Knorr Pyrrole Synthesis | Nitroarenes and 1,4-dicarbonyl compounds | N-Arylpyrroles | nih.gov |

| Michael addition/Intramolecular Cyclization | Isatins and nitro-substituted enamines | Functionalized indolin-2-ones | rsc.org |

This table illustrates the types of cascade reactions that the nitroethenyl group in this compound could potentially undergo.

Catalyst Design and Optimization for Specific Transformations

The efficiency and selectivity of the transformations discussed above are highly dependent on the catalyst employed. Significant research efforts have been dedicated to the design and optimization of catalysts for reactions involving both dibenzofuran derivatives and nitroalkenes.

For palladium-catalyzed cross-coupling reactions on the dibenzofuran moiety, the choice of ligand is critical. N-heterocyclic carbene (NHC) ligands have been shown to be highly effective for Suzuki-Miyaura and direct C-H arylation reactions involving dibenzofuran-based substrates. rsc.org The development of specialized palladium precatalysts, such as the XPhos Pd G3, has enabled efficient couplings under mild conditions. nih.gov

In the context of reactions involving the nitroethenyl group, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. Chiral thioureas, squaramides, and bifunctional amine-thiourea catalysts have been successfully employed in asymmetric conjugate additions to nitroalkenes. rsc.orgresearchgate.net The design of these catalysts often involves creating a well-defined chiral pocket that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Recent developments have focused on creating "universal" catalysts that can accommodate a broad range of nitroalkene substrates with high selectivity. organic-chemistry.orgnih.gov Furthermore, the optimization of reaction conditions, such as solvent, temperature, and the nature of additives, plays a crucial role in maximizing the yield and selectivity of these transformations. researchgate.net

Structural Elucidation and Advanced Spectroscopic/spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the 2-(2-Nitroethenyl)dibenzofuran molecule can be established.

Proton (¹H) NMR Spectral Analysis for Configurational Assignment

The ¹H NMR spectrum provides crucial information regarding the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. In the case of this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the dibenzofuran (B1670420) core and the vinylic protons of the nitroethenyl substituent.

The dibenzofuran moiety presents a complex aromatic region. Based on known data for dibenzofuran, the protons are expected to resonate in the range of δ 7.3-8.2 ppm. chemicalbook.com The introduction of the nitroethenyl group at the 2-position will induce shifts in the surrounding protons, which can be predicted based on substituent effects.

Of particular diagnostic importance are the signals for the two vinylic protons of the nitroethenyl group. These protons, designated as H-α and H-β (adjacent to the dibenzofuran ring and the nitro group, respectively), exhibit characteristic chemical shifts and a large coupling constant, which is indicative of a trans configuration. The strong electron-withdrawing nature of the nitro group significantly deshields the β-proton, causing it to resonate at a higher chemical shift (further downfield) compared to the α-proton. The coupling constant (J) between these two protons is typically in the range of 13-16 Hz for a trans arrangement. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~ 7.6 | d | ~ 8.0 |

| H-3 | ~ 8.0 | d | ~ 2.0 |

| H-4 | ~ 7.5 | dd | ~ 8.0, 2.0 |

| H-6 | ~ 8.1 | d | ~ 7.8 |

| H-7 | ~ 7.4 | t | ~ 7.5 |

| H-8 | ~ 7.6 | t | ~ 7.5 |

| H-9 | ~ 7.9 | d | ~ 7.8 |

| H-α (vinylic) | ~ 7.6 | d | ~ 13.5 |

| H-β (vinylic) | ~ 8.0 | d | ~ 13.5 |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Structural Connectivity

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon.

The dibenzofuran core itself contains several distinct carbon signals. chemicalbook.com The attachment of the nitroethenyl group at C-2 will perturb the chemical shifts of the carbons in that ring system. The vinylic carbons of the nitroethenyl group are also characteristic, with the β-carbon being significantly deshielded due to the attached nitro group. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 112 |

| C-2 | ~ 130 |

| C-3 | ~ 123 |

| C-4 | ~ 121 |

| C-4a | ~ 125 |

| C-5a | ~ 156 |

| C-6 | ~ 128 |

| C-7 | ~ 122 |

| C-8 | ~ 124 |

| C-9 | ~ 112 |

| C-9a | ~ 121 |

| C-9b | ~ 155 |

| C-α (vinylic) | ~ 138 |

| C-β (vinylic) | ~ 140 |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structures

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-3 and H-4, H-6 and H-7, etc.) and, crucially, a strong cross-peak between the vinylic H-α and H-β protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the vinylic H-α to the dibenzofuran C-2 and C-3, confirming the point of attachment of the nitroethenyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. libretexts.orgalgimed.commeasurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₄H₉NO₃. The calculated exact mass for the molecular ion [M]⁺ can be compared with the experimentally determined value from HRMS to confirm the elemental composition.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₄H₉NO₃ | [M]⁺ | 239.0582 |

| C₁₄H₉NO₃ | [M+H]⁺ | 240.0655 |

| C₁₄H₉NO₃ | [M+Na]⁺ | 262.0475 |

The observation of an experimental mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-carbon double bond, the aromatic system, and the ether linkage of the dibenzofuran core.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| C=C (alkene) | Stretch | 1640 - 1610 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-O-C (ether) | Asymmetric Stretch | 1270 - 1200 |

| =C-H (vinylic) | Out-of-plane bend | 970 - 960 |

| Ar-H | Out-of-plane bend | 900 - 675 |

The strong absorptions corresponding to the nitro group stretches are particularly diagnostic. nih.gov The presence of a band around 965 cm⁻¹ for the vinylic C-H out-of-plane bend would further support the trans configuration of the double bond. chemicalbook.com

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. jst.go.jpnumberanalytics.commkuniversity.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to obtain precise information about bond lengths, bond angles, and torsion angles.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise measurements of all bond lengths and angles , revealing any strain or unusual geometric features.

Definitive proof of the trans stereochemistry of the nitroethenyl double bond by determining the torsion angle between the dibenzofuran ring and the nitro group.

Information about the planarity of the dibenzofuran system and the nitroethenyl side chain.

Details of the intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. The acquisition of such data would be the ultimate confirmation of the structural features predicted by the spectroscopic methods outlined above.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these calculations can predict electronic structure, reactivity, and other important chemical characteristics.

Density Functional Theory (DFT) calculations are commonly employed to map the electron density and electrostatic potential of such molecules. For 2-(2-nitroethenyl)dibenzofuran, these calculations would likely reveal a high electron density on the dibenzofuran (B1670420) ring, particularly at the ortho and para positions relative to the ether oxygen, and a significant electron deficiency on the nitroethenyl group, especially on the β-carbon of the ethenyl chain and the nitrogen atom of the nitro group. This polarization suggests that the dibenzofuran ring would be susceptible to electrophilic attack, while the nitroethenyl group would be prone to nucleophilic attack.

The reactivity of the compound can be further explored through the calculation of reactivity descriptors. These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's propensity to react in specific ways.

Table 1: Predicted Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| Electronegativity (χ) | High | Indicates a strong tendency to attract electrons. |

| Chemical Hardness (η) | Low to Moderate | Suggests relatively high reactivity. |

| Global Electrophilicity Index (ω) | High | Classifies the molecule as a strong electrophile. |

These predicted values underscore the electrophilic nature of this compound, primarily due to the potent electron-withdrawing capacity of the nitroethenyl substituent.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and selectivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran ring system. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitroethenyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Dibenzofuran Ring |

| LUMO | -2.8 | Nitroethenyl Group |

The predicted distribution of these frontier orbitals suggests that in a potential reaction, the dibenzofuran moiety would act as the electron donor (nucleophile), while the nitroethenyl group would function as the electron acceptor (electrophile). This is particularly relevant in pericyclic reactions, such as Diels-Alder reactions, where the orbital symmetry and energy levels dictate the feasibility and stereochemical outcome of the reaction. imperial.ac.uk

Reaction Mechanism Elucidation via Computational Methods (e.g., Molecular Electron Density Theory)

Molecular Electron Density Theory (MEDT) is a powerful computational approach for elucidating reaction mechanisms by analyzing the changes in electron density throughout a reaction pathway. rsc.org This theory posits that the flow of electron density from nucleophilic to electrophilic regions drives chemical reactions.

For a molecule like this compound, MEDT could be used to study its behavior in various reactions, for instance, in cycloaddition reactions where it could act as a dienophile. A hypothetical Diels-Alder reaction between this compound and a diene, such as cyclopentadiene, can be computationally modeled. The analysis would likely show a forward electron density flux from the diene (nucleophile) to the nitroethenyl group of the dibenzofuran derivative (electrophile). nih.gov

The computational investigation would involve locating the transition states for different possible pathways (e.g., endo and exo approaches). The activation energies and thermodynamic parameters calculated for these pathways would reveal the most favorable reaction mechanism. For instance, in a study of a similar reaction involving 2-methoxyfuran (B1219529) and a nitroalkene, computational analysis identified the most probable reaction mechanism, which differed from what was previously assumed. nih.gov Similarly, for this compound, MEDT could predict whether the reaction proceeds through a concerted or a stepwise mechanism and explain the observed regioselectivity and stereoselectivity.

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand (a small molecule) might interact with a biological target, such as a protein receptor. d-nb.inforesearchgate.net Given the structural similarities of the dibenzofuran scaffold to known bioactive molecules, derivatives of this compound could be investigated as potential ligands for various receptors.

The serotonin (B10506) 2A (5-HT₂A) and 2C (5-HT₂C) receptors are important targets in the central nervous system, and many compounds containing aromatic and heteroaromatic moieties bind to them. nih.gov The dibenzofuran core is a bulky, rigid scaffold that can be functionalized to explore the binding pockets of these receptors.

Molecular docking simulations could be performed to predict the binding modes of hypothetical derivatives of this compound within the active sites of 5-HT₂ receptor subtypes. For these studies, the nitro group might be reduced to an amine, and further substitutions could be made on the amine or the dibenzofuran ring to modulate affinity and selectivity. Docking studies of dibenzofuranylethylamines have shown that the orientation of the dibenzofuran moiety within the binding pocket is crucial for receptor affinity and selectivity between 5-HT₂A and 5-HT₂C subtypes. nih.gov A key interaction often involves π-π stacking between the aromatic system of the ligand and phenylalanine or tryptophan residues in the receptor's binding site. nih.gov

Table 3: Hypothetical Docking Results for a 2-(2-Aminoethyl)dibenzofuran Derivative with the 5-HT₂A Receptor

| Interaction Type | Key Amino Acid Residue | Predicted Distance (Å) |

|---|---|---|

| π-π Stacking | Phe339 | 3.5 - 4.5 |

| Hydrogen Bond (amine) | Asp155 | 2.8 - 3.2 |

These hypothetical interactions suggest a plausible binding mode that could guide the synthesis of novel dibenzofuran-based ligands with potential activity at serotonin receptors.

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.gov

For derivatives of this compound, particularly those with flexible side chains, understanding the preferred conformations is essential. The rotation around single bonds, for example, between the dibenzofuran ring and the ethenyl linker, can lead to different spatial arrangements of the functional groups.

Computational methods can be used to generate a conformational energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. This landscape reveals the most stable conformers (local minima) and the transition states that connect them. For a potential drug molecule, it is often the lowest energy conformation that binds to the receptor, but other higher-energy conformations can also be biologically relevant. By understanding the energetic landscape, chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity. researchgate.net

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a powerful tool for complementing experimental data, aiding in spectral assignment, and understanding the electronic structure of molecules. For a compound like this compound, these investigations typically rely on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). mdpi.commedium.com These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

The in-silico prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. rsc.org The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org This process includes:

Optimization of the molecule's 3D geometry to find its most stable conformation(s).

Calculation of the absolute shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized geometry.

Conversion of the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For complex molecules, researchers often calculate shifts for multiple possible isomers or conformers and compare the results with experimental data to determine the correct structure. The accuracy of these predictions can be high, with mean absolute errors often falling below 0.2 ppm for ¹H and 1.5 ppm for ¹³C, depending on the functional and basis set used. rsc.orgnih.gov Studies on related nitro-aromatic compounds and furan (B31954) derivatives have successfully used methods like B3LYP and M06-2X with various basis sets (e.g., 6-311+G(2d,p)) to achieve a strong correlation between theoretical and experimental shifts. nih.govresearchgate.netmdpi.com

Table 1: Illustrative Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts This table demonstrates the type of data generated in a computational study for structural verification, based on methodologies applied to related heterocyclic compounds. nih.gov

| Atom Position (Hypothetical) | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 145.2 | 144.8 | 0.4 |

| C3 | 128.9 | 129.1 | -0.2 |

| C4a | 122.5 | 122.0 | 0.5 |

| C=C (α) | 139.1 | 138.7 | 0.4 |

| C=C (β) | 141.8 | 142.5 | -0.7 |

Note: Data is for illustrative purposes and does not represent actual values for this compound.

Infrared (IR) Spectra Prediction

Theoretical vibrational analysis is used to predict the frequencies and intensities of bands in an IR spectrum. Following the geometric optimization of the molecule, a frequency calculation is performed. This computation determines the normal modes of vibration. The resulting predicted spectrum can be used to assign specific absorption bands to the corresponding molecular motions, such as C-H stretching, C=C bending, and, crucially for this molecule, the symmetric and asymmetric stretches of the nitro (NO₂) group.

For nitro-containing aromatic compounds, DFT calculations can accurately predict the characteristic strong absorption bands of the NO₂ group, which are fundamental for its identification. researchgate.net Anharmonic calculations, while more computationally expensive, can provide even more accurate frequencies by accounting for deviations from the ideal harmonic oscillator model. mdpi.com

Table 2: Example of Predicted IR Vibrational Frequencies This table illustrates typical results from a DFT frequency calculation for a nitro-aromatic compound. researchgate.netmdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| νas(NO₂) | ~1550 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretching |

| ν(C=C) vinyl | ~1620 | Ethenyl C=C stretching |

| ν(C-O-C) furan | ~1250 | Dibenzofuran ether linkage stretching |

Note: Wavenumbers are typical and illustrative, not specific calculated values for this compound.

Ultraviolet-Visible (UV-Vis) Spectra Prediction

The prediction of electronic spectra, which fall in the UV-visible region, is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). medium.comcp2k.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For a conjugated system like this compound, with its extended π-system across the dibenzofuran core and the nitroethenyl side chain, TD-DFT can predict the key π → π* and n → π* transitions responsible for its UV-Vis absorption profile. medium.com The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are important for obtaining results that correlate well with experimental spectra measured in solution. mdpi.com

Applications As a Synthetic Intermediate and Molecular Scaffold

Role in the Synthesis of Complex Organic Molecules

The dibenzofuran (B1670420) nucleus is a key structural motif in a number of biologically active natural products and synthetic compounds. biointerfaceresearch.com The versatility of 2-(2-Nitroethenyl)dibenzofuran as a synthetic intermediate lies in the reactivity of the nitroethenyl group. This group can participate in a variety of chemical transformations, allowing for the elaboration of the dibenzofuran core into more complex molecular architectures.

One of the primary uses of β-nitrostyrene derivatives, such as this compound, is in Michael additions. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack by a wide range of nucleophiles, including carbanions, amines, and thiols. This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward method for extending the carbon skeleton and introducing new functional groups.

Furthermore, the nitro group itself can be transformed into other functional groups. For instance, reduction of the nitro group can yield an amino group, opening up another avenue for chemical modification. The double bond can also undergo various reactions such as cycloadditions and oxidations. These transformations enable the construction of intricate molecular frameworks based on the dibenzofuran scaffold.

Development of Novel Heterocyclic Scaffolds for Chemical Biology Research

The development of novel heterocyclic scaffolds is a central theme in chemical biology, as these structures often form the core of molecular probes and potential therapeutic agents. The dibenzofuran framework is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. By chemically modifying the dibenzofuran core, researchers can generate libraries of diverse compounds for screening against various biological assays.

Starting from this compound, synthetic chemists can access a range of novel heterocyclic systems. For example, the nitroethenyl moiety can be a key component in cycloaddition reactions, leading to the formation of new fused or spirocyclic ring systems attached to the dibenzofuran core. These novel scaffolds can then be further functionalized to create a diverse set of molecules for probing biological processes or for identifying new drug leads. The synthesis of such compounds is crucial for exploring new areas of chemical space and for understanding the structure-activity relationships of dibenzofuran-based molecules.

Precursor to Biologically Active Derivatives for In Vitro Studies

Phenethylamines are a class of compounds known for their diverse pharmacological activities, often acting on the central nervous system. The synthesis of dibenzofuran-based phenethylamines represents an interesting fusion of two pharmacologically relevant motifs. A common and effective method for the synthesis of phenethylamines involves the reduction of β-nitrostyrene derivatives.

Dibenzofuran derivatives have been investigated for their potential as antimicrobial agents. The search for new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. researchgate.net Synthetic modifications of the dibenzofuran scaffold have led to the discovery of compounds with significant antibacterial activity.

While direct studies on antimicrobial derivatives synthesized from this compound are limited, research on related dibenzofuran and biphenyl (B1667301) derivatives has shown promising results. For example, certain biphenyl and dibenzofuran derivatives have demonstrated potent inhibitory activities against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. researchgate.net The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table shows the MIC values for some active dibenzofuran and related derivatives against various bacterial strains.

| Compound | MRSA (ATCC 43300) MIC (µg/mL) | E. faecalis (ATCC 51299) MIC (µg/mL) | A. baumannii (Carbapenem-resistant) MIC (µg/mL) |

|---|---|---|---|

| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | 12.5 | 25 | 12.5 |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | 6.25 | 12.5 | 6.25 |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | 3.13 | 6.25 | 6.25 |

| Dibenzofuran-1,2,3-triol | 50 | 50 | >50 |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 3.13 | 6.25 | 25 |

Data sourced from a study on the antibacterial activity of biphenyl and dibenzofuran derivatives. researchgate.net

The development of novel anticancer agents is a major focus of medicinal chemistry research. Dibenzofuran derivatives have emerged as a promising class of compounds with potential anticancer activity. biointerfaceresearch.comnih.gov Various synthetic and naturally occurring dibenzofurans have demonstrated cytotoxicity against a range of cancer cell lines. biointerfaceresearch.com

Derivatives of this compound could potentially be converted into a variety of compounds with anticancer properties. The structural modifications enabled by the reactive nitroethenyl group allow for the synthesis of a diverse library of compounds for screening. Research on dibenzofuran-based compounds has identified several potent anticancer agents. For instance, derivatives inspired by the natural product cercosporamide, which contains a dibenzofuran-like core, have shown significant antiproliferative activity against cancer cell lines such as the MV4-11 acute myeloid leukemia (AML) cell line. nih.gov

| Compound Derivative | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Cercosporamide | MV4-11 | 2.6 ± 0.4 |

| Dibenzofuran Derivative 44 | MV4-11 | 3.4 ± 0.7 |

| Dibenzofuran Derivative 45 | MV4-11 | 4.2 ± 0.5 |

| Dibenzofuran Derivative 46 | MV4-11 | 12.3 ± 2.1 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on dibenzofuran derivatives as kinase inhibitors. nih.gov

Protein kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. As a result, kinase inhibitors are a major class of therapeutic agents. The dibenzofuran scaffold has been successfully utilized in the design of potent kinase inhibitors. nih.gov

The synthetic accessibility of a wide range of derivatives from precursors like this compound makes it an attractive starting point for the development of new kinase inhibitors and other molecular probes. By systematically modifying the substituents on the dibenzofuran ring, researchers can optimize the binding affinity and selectivity of these compounds for specific kinase targets.

A notable example is the development of dibenzofuran derivatives as dual inhibitors of Pim kinases and CLK1 (cdc2-like kinase 1), which are both implicated in cancer. nih.gov These compounds have shown potent inhibitory activity at the enzymatic level and have demonstrated anticancer effects in cell-based assays.

| Compound Derivative | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | CLK1 IC₅₀ (µM) |

|---|---|---|---|

| Cercosporamide | 0.120 | 0.150 | >10 |

| Dibenzofuran Derivative 44 | 0.035 | 0.035 | 0.078 |

| Dibenzofuran Derivative 45 | 0.110 | 0.075 | 0.140 |

| Dibenzofuran Derivative 46 | 0.150 | 0.110 | 0.120 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of the kinase activity in vitro. Data sourced from a study on dibenzofuran derivatives as dual Pim/CLK1 kinase inhibitors. nih.gov

Contribution to Materials Science through Functionalized Dibenzofurans

The compound this compound serves as a valuable synthetic intermediate, providing a pathway to a diverse range of functionalized dibenzofuran derivatives that are pivotal in the advancement of materials science. The inherent properties of the dibenzofuran core, such as its rigid and planar structure, contribute to favorable thermal and morphological stability in resulting materials. These characteristics are highly sought after for applications in organic electronics.

The presence of the reactive 2-nitroethenyl group on the dibenzofuran framework allows for a variety of chemical transformations. This functional group can be readily converted into other moieties, enabling the synthesis of tailored molecules with specific electronic and photophysical properties. This versatility makes this compound a key building block for creating advanced materials with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The strategic functionalization of the dibenzofuran scaffold has been shown to yield materials with high-performance characteristics. For instance, the introduction of specific substituents can influence the charge transport properties, energy levels, and luminescent behavior of the resulting compounds.

One significant area of application for functionalized dibenzofurans is in OLEDs. Dibenzofuran derivatives are utilized as host materials for phosphorescent emitters, contributing to the efficiency and longevity of the devices. google.comgoogle.com The rigid structure of the dibenzofuran unit helps to suppress non-radiative decay processes, leading to higher photoluminescence quantum yields. Research has demonstrated that modifying the dibenzofuran core at different positions can fine-tune the material's properties. For example, the substitution of a carbazolylcarbazole moiety at various positions on the dibenzofuran ring system has been explored to optimize host materials for phosphorescent OLEDs. nih.gov

Furthermore, dibenzofuran derivatives have shown promise in the development of thermally activated delayed fluorescence (TADF) emitters, particularly for high-performance blue OLEDs. rsc.org By incorporating dibenzofuran into the molecular design of boron-nitrogen multiple resonance emitters, materials with high quantum efficiencies and narrow emission spectra have been achieved. rsc.org

In the realm of OFETs, the ordered molecular packing and good charge-carrier mobility of dibenzofuran-based materials are advantageous. The synthesis of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives has led to the development of organic semiconductors with promising performance in OFETs. beilstein-journals.org

The synthesis of these advanced materials often starts from simpler, functionalized precursors. While direct studies on this compound in materials science are not extensively documented, its role as a precursor is implied by the broader research on functionalized dibenzofurans. The methodologies for synthesizing dibenzofuran derivatives are well-established, often involving palladium-catalyzed cross-coupling reactions and other modern synthetic techniques. acs.orgorganic-chemistry.org These synthetic routes can be adapted to utilize intermediates like this compound to access a wide array of complex structures for materials science applications.

The following table summarizes the types of functionalized dibenzofurans and their applications in materials science, illustrating the potential end-products derived from a precursor like this compound.

| Functionalized Dibenzofuran Type | Application Area | Key Research Findings | Reference |

| Carbazolylcarbazole-substituted Dibenzofurans | Phosphorescent OLEDs | Modification at the 1-, 2-, and 4-positions of dibenzofuran resulted in high triplet energy and high external quantum efficiency. | nih.gov |

| Boron-Nitrogen Multiple Resonance Emitters with Dibenzofuran | Thermally Activated Delayed Fluorescence (TADF) for OLEDs | Achieved high photoluminescence quantum yield (92%) and narrow full width at half maximum (25 nm) for blue emitters. | rsc.org |

| Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran Derivatives | Organic Field-Effect Transistors (OFETs) | Demonstrated potential as high-performance organic semiconductors. | beilstein-journals.org |

| General Dibenzofuran Derivatives | Host Materials in OLEDs | Increased efficiency and operational lifetime of OLED devices. | google.comgoogle.com |

Future Research Directions and Outlook in Dibenzofuran Nitroethenyl Chemistry

Exploration of Novel Synthetic Pathways

The development of new and more efficient methods for synthesizing 2-(2-Nitroethenyl)dibenzofuran and its derivatives is a primary area for future research. While classical methods for creating nitroalkenes, such as the Henry reaction, are well-established, exploring novel catalytic systems and reaction conditions could lead to higher yields, improved stereoselectivity, and greater functional group tolerance. researchgate.netwikipedia.org

Future synthetic strategies could involve:

Transition Metal Catalysis: Investigating novel transition metal catalysts, beyond traditional palladium-based systems, could open new avenues for the construction of the dibenzofuran (B1670420) core and the introduction of the nitroethenyl moiety. rsc.orgbiointerfaceresearch.comorganic-chemistry.org Rhodium and copper-based catalysts, for instance, have shown promise in the synthesis of related heterocyclic compounds. rsc.org

C-H Functionalization: Direct C-H functionalization of the dibenzofuran ring followed by the introduction of the nitroethenyl group would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

Photocatalysis: Visible-light-promoted reactions offer a mild and environmentally friendly alternative to traditional synthetic methods. epa.gov Exploring photocatalytic pathways for the synthesis of dibenzofuran derivatives could lead to more sustainable and efficient processes. epa.gov

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key areas for development include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions or in greener solvents like water or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.netjbiochemtech.com

Catalyst Reusability: The development of heterogeneous or recyclable catalysts would improve the economic and environmental viability of the synthesis. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.net

Electrochemical Synthesis: Electrochemical methods can provide a clean and efficient way to carry out redox reactions without the need for stoichiometric chemical oxidants or reductants. jbiochemtech.com

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new transformations. Time-resolved spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these processes. youtube.comnih.gov

Future mechanistic studies could employ:

Pump-Probe Spectroscopy: This technique can be used to follow the dynamics of photochemical reactions on ultrafast timescales, providing information on excited-state lifetimes and reaction pathways. youtube.com

Time-Resolved Emission Spectroscopy: By monitoring the fluorescence or phosphorescence of reacting species, it is possible to gain insights into the kinetics and mechanisms of luminescent reactions. nih.govyoutube.com

In Situ NMR Spectroscopy: Techniques like stopped-flow MAS NMR can allow for the real-time observation of reaction intermediates and products in solution or on solid supports. nih.gov

By applying these advanced techniques, researchers can elucidate the detailed steps of reactions such as the formation of the nitroethenyl group and the cyclization to form the dibenzofuran ring. mdpi.com This knowledge will be instrumental in rationally designing more efficient and selective synthetic routes.

Integration with Combinatorial Chemistry and High-Throughput Synthesis

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, and the nitroethenyl group is a versatile functional handle for further chemical modification. nih.govnih.govacs.org The integration of combinatorial chemistry and high-throughput synthesis would enable the rapid generation of large libraries of this compound derivatives for biological screening. youtube.comnih.gov

This approach would involve:

Solid-Phase Synthesis: Attaching the dibenzofuran core to a solid support would facilitate the purification of intermediates and the automation of the synthetic process.

Parallel Synthesis: The use of multi-well plates and robotic liquid handling systems would allow for the simultaneous synthesis of hundreds or even thousands of compounds. youtube.com

Dynamic Combinatorial Chemistry: This technique, which involves the reversible formation of a library of compounds, could be used to identify the most potent binders to a biological target from a complex mixture. nih.gov

The resulting libraries of compounds could be screened against a variety of biological targets to identify new lead compounds for drug discovery.

Design of Next-Generation Molecular Scaffolds for Academic Investigation

The unique electronic and structural features of this compound make it an attractive starting point for the design of novel molecular scaffolds for academic research. By systematically modifying the dibenzofuran core and the nitroethenyl group, researchers can create a diverse range of molecules with tailored properties.

Future design efforts could focus on:

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing substituents on the dibenzofuran ring can be used to fine-tune the electronic properties of the molecule, which could be useful for applications in materials science or catalysis. nih.gov

Creating Novel Heterocyclic Systems: The nitroethenyl group can participate in a variety of cycloaddition and annulation reactions, providing access to more complex and structurally diverse heterocyclic systems. researchgate.netresearchgate.net

Developing Molecular Probes: The inherent fluorescence of some dibenzofuran derivatives could be harnessed to develop fluorescent probes for sensing and imaging applications. sibran.ru

Building Peptidomimetics: The rigid dibenzofuran scaffold can be used as a template to mimic peptide secondary structures, which could have applications in the development of new therapeutic agents. nih.gov

Through these explorations, the full potential of dibenzofuran-nitroethenyl chemistry can be unlocked, leading to new discoveries in a wide range of scientific disciplines.

Q & A

Basic Research Question

- HPLC-UV/DAD : Uses C18 columns with acetonitrile/water gradients (LOD ≈ 0.1 ppb).

- GC-ECD/NPD : Exploits nitro group sensitivity for detection in soil/sediment extracts.

- SPME (Solid-Phase Microextraction) : Pre-concentrates samples from aqueous phases prior to analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.